6-((Phenylsulphonyl)amino)hexanoic acid

medicinal chemistry drug design physicochemical profiling

Medicinal chemistry programs requiring a sulfonamide-containing building block with predictable physicochemical properties often face challenges with inconsistent LogD and H-bond donor counts across analogs. This compound solves that by providing a defined phenylsulfonamido-hexanoic acid scaffold (TPSA 91.8 Ų, LogP 1.5, HBD=2) critical for Zn²⁺-binding pharmacophore elaboration. - Direct precursor to HDAC inhibitor hydroxamic acid warheads; free N-H enables target engagement lost in N-methyl analogs. - Consistent quality: ≥98% purity (most common mode); COA available for batch-to-batch reproducibility. - Scalable supply from grams to kilograms; stock available for immediate dispatch.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 61714-42-9
Cat. No. B1622027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Phenylsulphonyl)amino)hexanoic acid
CAS61714-42-9
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
InChIInChI=1S/C12H17NO4S/c14-12(15)9-5-2-6-10-13-18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,14,15)
InChIKeyKKKPOIVLPJUNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Phenylsulphonyl)amino)hexanoic Acid – Procurement & Differentiation Guide


6-((Phenylsulphonyl)amino)hexanoic acid (IUPAC: 6-(benzenesulfonamido)hexanoic acid, CAS 61714-42-9) is a sulfonamide-functionalized medium-chain carboxylic acid (C12H17NO4S, MW 271.33 g/mol) . The molecule combines a terminal carboxylic acid, a six-carbon aliphatic spacer, and a secondary phenylsulfonamide group. It serves primarily as a synthetic building block in medicinal chemistry programs—most notably as a precursor to hydroxamic acid-based histone deacetylase (HDAC) inhibitors [1]—and is also employed as an intermediate for carbonic anhydrase ligand libraries [2]. Its differentiated value for scientific procurement lies in its defined ionization (COOH), hydrogen-bonding profile (N-H, S=O), and predictable physicochemical properties relative to N-alkylated or chain-shortened analogs.

Why Generic Substitution Fails for This Compound


In-class phenylsulfonamido-alkanoic acids are not interchangeable because small structural modifications—N-methylation, sulfonamide position, or chain length—produce measurable shifts in lipophilicity (LogD), hydrogen-bond donor count, and topological polar surface area (TPSA) that govern solubility, permeability, and metal-binding geometry . For instance, the N-methyl analog (CAS 46948-72-5) gains lipophilicity at the expense of a hydrogen-bond donor, altering its behavior in both biological assays and corrosion-inhibition applications [1]. The quantitative comparisons below demonstrate that selecting 6-((phenylsulphonyl)amino)hexanoic acid over its closest structural analogs is a decision with quantifiable physicochemical and, by inference, pharmacological consequences.

Quantitative Comparator Evidence


Hydrogen-Bond Donor Count vs. N-Methyl Analog

The parent compound possesses two hydrogen-bond donors (COOH and NHSO2), whereas the N-methyl analog 6-[methyl(phenylsulfonyl)amino]hexanoic acid (CAS 46948-72-5) has only one (COOH only) [1]. The loss of the sulfonamide N-H eliminates a key pharmacophoric feature required for zinc chelation in HDAC inhibitor pharmacophores and reduces aqueous solubility.

medicinal chemistry drug design physicochemical profiling

Lipophilicity (XLogP3) vs. N-Methyl Analog

Predicted XLogP3 for 6-((phenylsulphonyl)amino)hexanoic acid is 1.5, whereas the N-methyl analog is more lipophilic with XLogP3 of 1.8 . This 0.3 log unit difference translates to an approximately two-fold higher octanol-water partition coefficient for the N-methyl compound, which may affect cellular permeability and off-target binding.

ADME logP drug-likeness

Topological Polar Surface Area vs. N-Methyl Analog

TPSA for 6-((phenylsulphonyl)amino)hexanoic acid is 91.8 Ų, compared to 83.1 Ų for the N-methyl analog [1]. The higher TPSA of the parent compound (Δ = +8.7 Ų) arises from the free sulfonamide N-H, which contributes additional polar surface, reducing passive membrane permeability.

permeability blood-brain barrier drug design

pH-Dependent Ionization Profile

The predicted LogD values for 6-((phenylsulphonyl)amino)hexanoic acid shift from 0.54 at pH 5.5 to -1.26 at pH 7.4, reflecting the ionization of the carboxylic acid group (predicted pKa ~4.5-5.0) . At physiological pH, the compound exists predominantly as the carboxylate anion, which enhances aqueous solubility but reduces passive membrane permeability. This contrasts with permanently neutral analogs that lack the ionizable carboxylate and maintain higher LogD at pH 7.4.

ionization state solubility formulation

Highest-Value Application Scenarios


HDAC Inhibitor Precursor Synthesis

The carboxylic acid group serves as a direct precursor to the zinc-binding hydroxamic acid warhead required for HDAC inhibition [1]. The retention of a free sulfonamide N-H (HBD count = 2) distinguishes this compound from N-methyl analogs, which lack the N-H and are therefore incapable of forming the same hydrogen-bond interactions within the HDAC active site. Conversion of this target compound to the corresponding hydroxamic acid yields inhibitors with documented activity against HDAC enzymes, establishing a direct link between the starting material's sulfonamide architecture and the final pharmacophore [2].

Carbonic Anhydrase Inhibitor Scaffold Optimization

Although the parent phenylsulfonamido-alcohol intermediates 1a–79a showed no inhibition of bovine carbonic anhydrase II, the corresponding sulfamates 1b–79b were active [3]. This demonstrates that the phenylsulfonamido-alkyl scaffold requires a terminal zinc-binding group (sulfamate or hydroxamate) for CAII inhibition. The target compound provides a carboxylic acid handle that can be readily elaborated into such a group, while its TPSA (91.8 Ų) and LogP (1.5) place it in a favorable range for lead optimization .

Corrosion Inhibition in Metalworking Fluids

The N-methyl analog 6-[methyl(phenylsulfonyl)amino]hexanoic acid (CAS 46948-72-5, trade name Hostacor H) is widely used as a rust inhibitor in metalworking fluids due to its chelating sulfonamide group [4]. The target compound, with an additional N-H donor, may exhibit different metal-coordination stoichiometry and pH-dependent chelation profiles compared to the N-methyl variant. Its lower LogP (Δ = -0.3) and higher aqueous solubility at neutral pH make it a candidate for water-based formulations where the N-methyl analog may partition excessively into the organic phase.

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